Human OCT1 Transporter Inhibition: Weak Activity Profile Supports Selectivity Screening Applications
In a BindingDB-deposited assay, 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide exhibited an IC50 of approximately 138,000 nM (138 μM) against human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, measured via reduction in ASP+ substrate uptake [1]. This weak inhibition profile stands in contrast to known potent OCT1 inhibitors such as decynium-22 (IC50 ~ 10 nM) and verapamil (IC50 ~ 2-10 μM), positioning this compound as a low-potency OCT1 ligand suitable for use as a negative control or selectivity counter-screen compound in transporter inhibition panels [2]. No direct head-to-head OCT1 data for close structural analogs (e.g., the 6-nitro or 6-acetamido derivatives) were identified in public databases.
| Evidence Dimension | hOCT1/SLC22A1 transporter inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 138,000 nM (138 μM) |
| Comparator Or Baseline | Decynium-22: IC50 ~ 10 nM; Verapamil: IC50 ~ 2-10 μM (literature values for potent OCT1 inhibitors) |
| Quantified Difference | >13,800-fold weaker than decynium-22; >13-fold weaker than verapamil |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake assay; microplate reader detection (BindingDB deposition) |
Why This Matters
This quantitative inactivity profile against OCT1 is valuable for researchers requiring a structurally defined negative control compound for transporter inhibition assays, or for screening laboratories building selectivity panels where discriminating weak vs. potent OCT1 ligands is essential.
- [1] BindingDB. Affinity Data IC50: 1.38E+5 nM. Assay Description: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake by microplate reader based analysis. Monomer ID linked to CAS 476275-24-8. View Source
- [2] Koepsell H. Organic cation transporters in health and disease. Pharmacological Reviews. 2020;72(1):253-319. (Provides reference IC50 values for established OCT1 inhibitors including decynium-22 and verapamil). View Source
